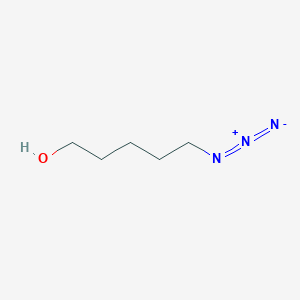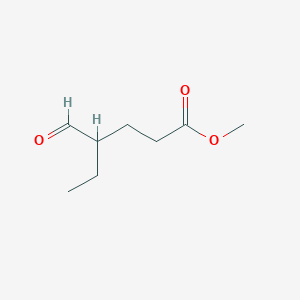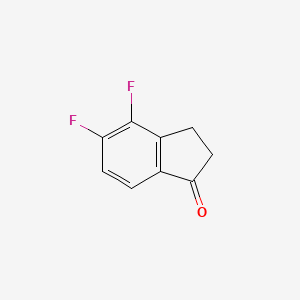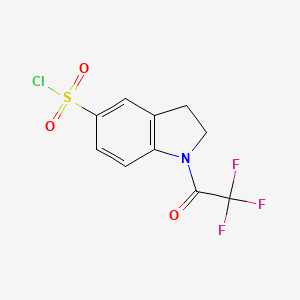
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
概要
説明
The compound "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorine reagents and their use in synthesizing and modifying organic structures, which can provide insights into the chemical behavior and properties of similar compounds. For instance, trifluoromethanesulfonyl chloride is a fluorine reagent that reacts with compounds containing active hydrogen and tertiary nitrogen bases, indicating its potential in forming stable compounds with various functional groups .
Synthesis Analysis
The synthesis of fluorinated compounds, such as those mentioned in the papers, involves reactions that can introduce fluorinated one-carbon units into the molecular structure. For example, 1-trifluoromethylvinyl compounds undergo 5-endo-trig cyclizations to yield indoline derivatives, which is a reaction that could be relevant to the synthesis of the compound . Additionally, the reaction of cyclic carbinol amides with triflic anhydride provides a method to prepare alpha-trifluoromethyl-sulfonamido furans, which demonstrates the versatility of fluorine reagents in synthesizing complex fluorinated structures .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. The papers suggest that the /sup 19/F NMR chemical shifts for trifluoromethanesulfonyl derivatives vary with structural effects, which implies that the introduction of fluorine atoms can alter the electronic environment of the molecule . This is important for understanding the molecular structure of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," as the trifluoroacetyl and sulfonyl chloride groups would impact its electronic properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of fluorine-containing compounds is highlighted in the papers. Trifluoromethanesulfonyl chloride does not act as a chlorinating reagent but rather participates in sulfonation and Lewis acid-base reactions . The cyclization reactions of 1-trifluoromethylvinyl compounds to form indoline derivatives also showcase the unique reactivity patterns that can be expected from fluorinated compounds . These insights can be extrapolated to predict the reactivity of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" in various chemical contexts.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," they do provide information on related compounds. The presence of fluorine atoms is known to influence properties such as acidity, lipophilicity, and thermal stability. For instance, the synthesis of alpha-trifluoromethyl-sulfonamido furans under mild conditions suggests that similar fluorinated compounds might also exhibit stability under a range of conditions . The fluorine atoms could also affect the boiling point, solubility, and reactivity of the compound .
科学的研究の応用
Photoredox-Catalyzed Multicomponent Reactions
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is used in photoredox-catalyzed multicomponent reactions. This process involves the use of 2-vinylanilines, sulfonyl chlorides, and sulfur ylides under mild conditions. It allows for the synthesis of various sulfonated 2,3-disubstituted indolines, which can be further transformed into functionalized indoles. This method highlights its versatility in synthesizing complex molecular structures (Pramanik et al., 2020).
Cu-Catalyzed Sulfonylation of Indolines
In another application, 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride serves in the Cu-catalyzed direct sulfonylation of indolines. This reaction exhibits broad substrate scope and good functional group tolerance, leading to the regioselective synthesis of various C-7 functionalized indoline scaffolds. A mechanistic study suggests that a sulfonyl radical might be involved in this transformation (Zhi et al., 2019).
Synthesis of N-(1,3‐Thiazol‐2‐yl) Indoline‐5‐Sulfonic Acids
This chemical is also utilized in the synthesis of indoline‐5‐sulfonic acids that are linked with a thiazole heterocycle. Some of these sulfonic acids are converted to their sulfonyl chloride forms, which are crucial intermediates in the production of indoline‐5‐sulfonamide pharmacophores (Zhang et al., 2004).
Kinetic Resolution of 2-Substituted Indolines
It is also used in the kinetic resolution of 2-substituted indolines by N-sulfonylation. This involves the use of atropisomeric organocatalysts and is critical for stereodiscrimination in the synthesis of various sulfonamide products (Murray et al., 2017).
Identification of Functional Groups
The compound plays a role in identifying functional groups in organic structures. It is used in fluorine-19 nuclear magnetic resonance spectrometry to determine organic structure and functionality, especially in stable compounds with tertiary nitrogen bases (Shue & Yen, 1982).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXAIGDGDNQFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454813 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride | |
CAS RN |
210691-38-6 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

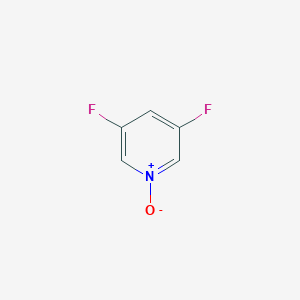
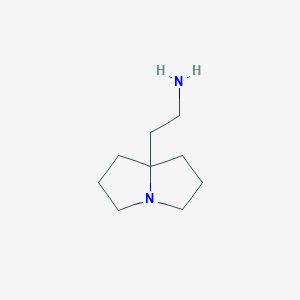
![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)
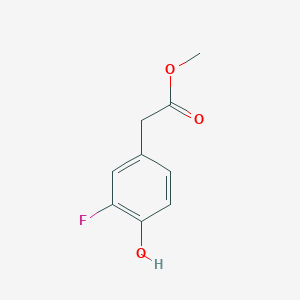
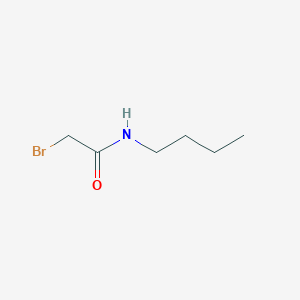
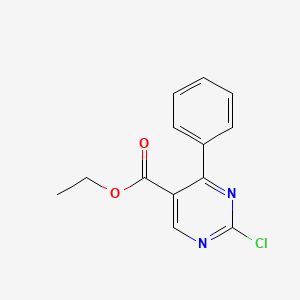
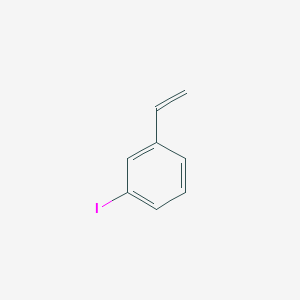
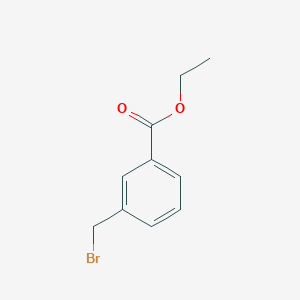
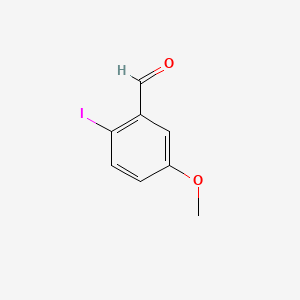
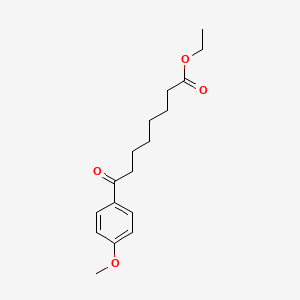
![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)
